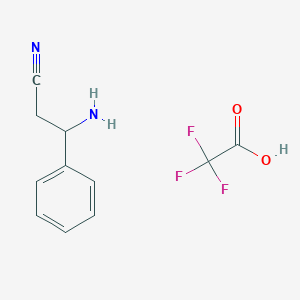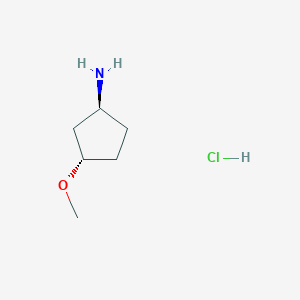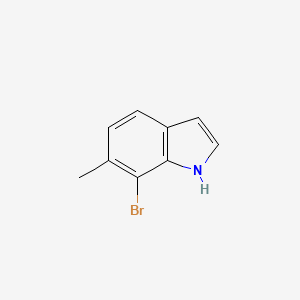
3-Amino-3-phenylpropanenitrile, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-3-phenylpropanenitrile, trifluoroacetic acid” is a chemical compound with the CAS Number: 1807920-96-2 . It has a molecular weight of 260.22 and its IUPAC name is ®-3-amino-3-phenylpropanenitrile 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11F3N2O2 . The InChI key is HVMJUYVCSUVRBM-SBSPUUFOSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.21 . .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Trifluoroacetic acid is highly effective as a reagent for tandem Claisen rearrangement and cyclization reactions. It facilitates the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones from compounds derived from the SN2 reaction between anilines and acetyl derivatives of Baylis–Hillman adducts of acrylates. Similarly, it assists in producing 3-arylmethyl-2-amino-quinoline via a series of reactions including rearrangement, cyclization, and isomerization (Pathak, Madapa, & Batra, 2007). Furthermore, trifluoroacetic acid has been used to promote the C-C coupling of Bodipy monomers, leading to dimers with unique redox properties (Rihn et al., 2011). It also catalyzes the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showcasing significant regio- and enantioselectivity (Chowdhury & Ghosh, 2009).
Analytical and Material Science Applications
In material science, trifluoroacetic acid plays a crucial role in the LC-MS characterization of therapeutic proteins. Although it enhances peak shapes for proteins, it may reduce mass spectrometric sensitivity, which necessitates the exploration of alternative MS-compatible mobile phases (Bobály et al., 2015). The acid is also involved in the electrochemical grafting of aminophenyl groups onto gold electrodes, further underscoring its utility in creating sensitive detection surfaces for chemical analysis (Lyskawa & Bélanger, 2006).
Pharmaceuticals and Organic Chemistry
In pharmaceutical research, trifluoroacetic acid facilitates the synthesis of medicinally important N-aryl β-amino alcohol derivatives through a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This method yields moderate to good yields of the target compounds (Roy, Baviskar, & Biju, 2015).
Novel Applications and Techniques
A notable synthetic application includes the trifluoroacetic acid-catalyzed one-pot four-component domino reaction for creating substituted dihydro 2-oxypyroles, showcasing the versatility and efficiency of trifluoroacetic acid in facilitating complex organic transformations (Lashkari et al., 2018).
Eigenschaften
IUPAC Name |
3-amino-3-phenylpropanenitrile;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMJUYVCSUVRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 6-chloropyridine-3-carboxylate](/img/structure/B2582593.png)
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)

![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)
![(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2582602.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2582604.png)


![4,4,4-Trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2582611.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide](/img/structure/B2582612.png)
![4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2582613.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)